molecular formula C7H6FNO B038748 1-(2-Fluoropyridin-4-YL)ethanone CAS No. 111887-72-0

1-(2-Fluoropyridin-4-YL)ethanone

Cat. No.: B038748
CAS No.: 111887-72-0
M. Wt: 139.13 g/mol
InChI Key: OJYXKBMRTTZINQ-UHFFFAOYSA-N
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Description

ARC239 is a chemical compound known for its role as an antagonist of the alpha-2B and alpha-2C adrenergic receptors. It is also known to inhibit the 5-HT1A receptor. The compound has a molecular formula of C24H29N3O3 and a molecular weight of 407.51 g/mol . ARC239 is primarily used in scientific research to study the functions and mechanisms of adrenergic receptors and their associated pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARC239 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoquinolindione core and the subsequent functionalization to introduce the piperazine and methoxyphenyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for ARC239 are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

ARC239 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

ARC239 is widely used in scientific research due to its ability to selectively antagonize alpha-2B and alpha-2C adrenergic receptors. Some of its key applications include:

    Chemistry: Studying the structure-activity relationships of adrenergic receptors and developing new receptor antagonists.

    Biology: Investigating the physiological and pathological roles of adrenergic receptors in various tissues and organs.

    Medicine: Exploring potential therapeutic applications for conditions related to adrenergic receptor dysfunction, such as hypertension and psychiatric disorders.

    Industry: Developing new drugs and therapeutic agents targeting adrenergic receptors.

Mechanism of Action

ARC239 exerts its effects by binding to and antagonizing the alpha-2B and alpha-2C adrenergic receptors. This inhibition prevents the receptors from interacting with their natural ligands, thereby modulating the downstream signaling pathways. Additionally, ARC239 inhibits the 5-HT1A receptor, which plays a role in neurotransmission and various physiological processes .

Comparison with Similar Compounds

ARC239 is unique in its selective antagonism of alpha-2B and alpha-2C adrenergic receptors. Similar compounds include:

Compared to these compounds, ARC239 offers more selective antagonism of the alpha-2B and alpha-2C adrenergic receptors, making it a valuable tool for studying these specific receptor subtypes .

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYXKBMRTTZINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303117
Record name 1-(2-Fluoro-4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111887-72-0
Record name 1-(2-Fluoro-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111887-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoropyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoroisonicotinonitrile (10 g, 82 mmol) in anhydrous Et2O (250 mL) cooled in an ice-H2O bath was slowly added 3M methyl magnesium bromide in hexane (40 mL, 120 mmol). The mixture was stirred at 25° C. overnight. The reaction was quenched slowly with 1N aq. citric acid solution at 0° C. until all solids dissolved. Brine was added and the two phases were separated. The organic phase was dried over Na2SO4, filtered, and concentrated in vacuo to give 1-(2-fluoropyridin-4-yl)-ethanone (6.2 g) as a brown oil. The aqueous phase was stirred at 25° C. for 3 h, then extracted with CH2Cl2. The CH2Cl2 layer was dried over Na2SO4, filtered, and concentrated in vacuo to give an additional 1.1 g of the product, for a total of 7.3 g, used in the next step without further purification: EIMS m/z 139 ([M]+). 1H NMR (CDCl3): δ 8.25 (dd, 1H), 7.47 (d, 1H), 7.21 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

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